![molecular formula C36H30N2O4 B14357739 3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) CAS No. 93194-42-4](/img/structure/B14357739.png)
3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) is a complex organic compound with the molecular formula C36H30N2O4. This compound is characterized by its unique structure, which includes a nitrophenyl group and two diphenylpropanone moieties connected by an azanediyl linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) typically involves a multi-step process. One common method includes the reaction of 2-nitroaniline with benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 1,3-diphenylpropan-1-one in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the diphenylpropanone moieties can interact with biological macromolecules through hydrophobic interactions and hydrogen bonding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
- 4,4’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
- 3,3’-[(4-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)
Uniqueness
3,3’-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one) is unique due to the position of the nitrophenyl group and the specific azanediyl linkage. These structural features confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
93194-42-4 |
|---|---|
Fórmula molecular |
C36H30N2O4 |
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
3-(2-nitro-N-(3-oxo-1,3-diphenylpropyl)anilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C36H30N2O4/c39-35(29-19-9-3-10-20-29)25-33(27-15-5-1-6-16-27)37(31-23-13-14-24-32(31)38(41)42)34(28-17-7-2-8-18-28)26-36(40)30-21-11-4-12-22-30/h1-24,33-34H,25-26H2 |
Clave InChI |
QONGQZXWNFTGPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)N(C3=CC=CC=C3[N+](=O)[O-])C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


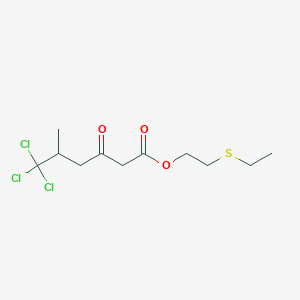
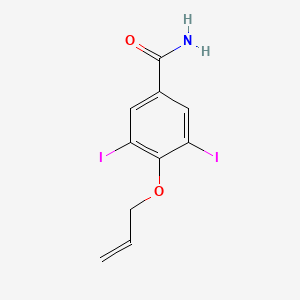
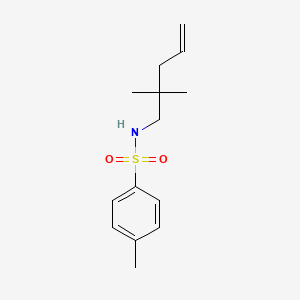
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)


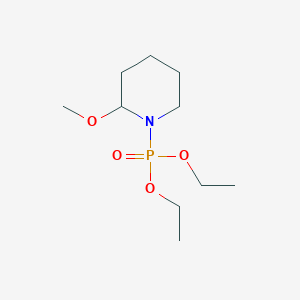
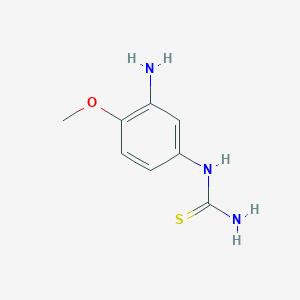


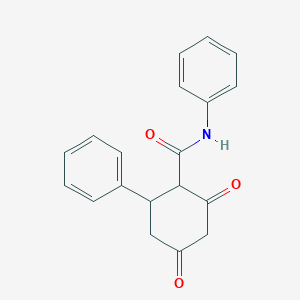
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
